Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of appropriate starting materials followed by cyclization to form the pyrrole ring. One common method involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with a suitable amine under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino and ester groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Scientific Research Applications
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with two ester groups at positions 3 and 4 of the pyrrole ring.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Another derivative with methyl groups at positions 3 and 5.
Uniqueness
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of an amino group at position 1 and a propyl group at position 3. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Diethyl 1-amino-3-propyl-1H-pyrrole-2,4-dicarboxylate (CAS Number: 310444-98-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, properties, and biological effects, including case studies and relevant research findings.
This compound has the molecular formula C13H20N2O4 and a molecular weight of approximately 268.31 g/mol. Its structure includes a pyrrole ring substituted with two carboxylate groups and an amino group, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of compounds in the pyrrole family often include:
- Antitumor Activity : Some pyrrole derivatives have been shown to inhibit cancer cell proliferation.
- Antimicrobial Effects : Certain compounds exhibit antibacterial and antifungal properties.
- Enzyme Inhibition : Pyrrole derivatives can act as inhibitors of various enzymes, potentially impacting metabolic pathways.
Case Studies and Research Findings
-
Antitumor Properties :
- A study investigated the effects of various pyrrole derivatives on cancer cell lines. This compound was included in a panel of compounds tested against colon cancer cell lines (HCT116, SW620). The results indicated that modifications in the side chains significantly affected the antiproliferative activity, suggesting that this compound could be a candidate for further development in cancer therapy .
- Antimicrobial Activity :
-
Mechanism of Action :
- The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as kinases or other proteins involved in cell signaling pathways. Molecular docking studies indicate that this compound can bind to ATP-binding sites of certain receptors, which could explain its antiproliferative effects observed in vitro .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
diethyl 1-amino-3-propylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-4-7-9-10(12(16)18-5-2)8-15(14)11(9)13(17)19-6-3/h8H,4-7,14H2,1-3H3 |
InChI Key |
DHJFMUPNQKBJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1C(=O)OCC)N)C(=O)OCC |
Origin of Product |
United States |
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